molecular formula C6H3BrIN3 B1148555 5-Bromo-3-iodo-1H-pyrazolo[3,4-C]pyridine CAS No. 1357947-08-0

5-Bromo-3-iodo-1H-pyrazolo[3,4-C]pyridine

Cat. No.: B1148555
CAS No.: 1357947-08-0
M. Wt: 323.919
InChI Key: NLQYLFQIAAPJFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-iodo-1H-pyrazolo[3,4-C]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the presence of bromine and iodine atoms attached to a pyrazolo[3,4-C]pyridine core. It has a molecular formula of C6H3BrIN3 and a molecular weight of 323.92 g/mol . The compound is of significant interest in medicinal chemistry due to its potential biological activities and its utility as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-C]pyridine typically involves the halogenation of pyrazolo[3,4-C]pyridine derivatives. One common method is the sequential bromination and iodination of 1H-pyrazolo[3,4-C]pyridine . The reaction conditions often involve the use of bromine and iodine reagents in the presence of suitable solvents and catalysts. For example, the bromination can be carried out using N-bromosuccinimide (NBS) in a solvent like dichloromethane, followed by iodination using iodine monochloride (ICl) in acetonitrile .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodo-1H-pyrazolo[3,4-C]pyridine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s halogen atoms may facilitate binding to target proteins through halogen bonding interactions, thereby modulating their activity . Further research is needed to elucidate the exact molecular targets and pathways involved .

Properties

IUPAC Name

5-bromo-3-iodo-2H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrIN3/c7-5-1-3-4(2-9-5)10-11-6(3)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQYLFQIAAPJFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC2=NNC(=C21)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.